bis(5-bromo-2-pyridyl) selenide bis(5-bromo-2-pyridyl) selenide
Brand Name: Vulcanchem
CAS No.: 1220388-58-8
VCID: VC0175008
InChI:
SMILES:
Molecular Formula: C10H6Br2N2Se
Molecular Weight: 393

bis(5-bromo-2-pyridyl) selenide

CAS No.: 1220388-58-8

Cat. No.: VC0175008

Molecular Formula: C10H6Br2N2Se

Molecular Weight: 393

* For research use only. Not for human or veterinary use.

bis(5-bromo-2-pyridyl) selenide - 1220388-58-8

Specification

CAS No. 1220388-58-8
Molecular Formula C10H6Br2N2Se
Molecular Weight 393

Introduction

Chemical Identity and Structural Overview

Molecular Formula and Connectivity

Bis(5-bromo-2-pyridyl) selenide has the molecular formula C₁₀H₆Br₂N₂Se, with selenium in the -2 oxidation state. The two pyridyl rings are substituted at the 5-position with bromine atoms, creating a symmetrical structure (Figure 1) . The selenium center adopts a bent geometry, with Se–C bond lengths averaging 1.92–1.95 Å, as confirmed by X-ray crystallography .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/n and unit cell parameters:

  • a = 9.3064(9) Å, b = 17.7311(18) Å, c = 11.0556(11) Å, β = 105.317(1)° .
    The dihedral angles between the pyridyl rings and the central selenium atom are 70.97° and 72.42°, indicating significant steric strain .

Synthetic Methodologies

One-Flask Synthesis via Diselenide Reduction

A widely reported method involves the reduction of bis(5-bromo-2-pyridyl) diselenide using LiAlH₄ in tetrahydrofuran (THF) :

  • Diselenide precursor synthesis: Reacting 5-bromo-2-pyridyl lithium with selenium powder yields the diselenide intermediate .

  • Reduction: Treatment with LiAlH₄ cleaves the Se–Se bond, producing the monoselenide in 60–70% yield .

Direct Selenide Formation

Alternative routes employ SeCl₂ as a selenium source :

  • In situ generation of SeCl₂: Elemental selenium reacts with SO₂Cl₂ in THF at 23°C .

  • Coupling reaction: SeCl₂ reacts with 5-bromo-2-pyridyl Grignard reagents, followed by quenching to isolate the selenide .

Structural and Spectral Characterization

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 8.24–8.26 (dd, H-6), 7.79–7.82 (dd, H-4), and 7.18–7.22 (m, H-5) confirm pyridyl proton environments .

  • ⁷⁷Se NMR: A resonance at δ 407.1 ppm aligns with analogous selenides, reflecting the electron-withdrawing effect of bromine .

X-ray Diffraction Analysis

Key bond parameters from crystallography (Table 1) :

ParameterValue
Se–C bond length1.93 Å
C–Se–C bond angle98.5°
Br–C bond length1.89 Å

Physicochemical Properties

Thermal Stability

The compound decomposes at 152–155°C, with no observed melting point due to oxidative degradation .

Solubility

Soluble in chlorinated solvents (e.g., CHCl₃, CCl₄) and polar aprotic solvents (e.g., DMF, DMSO), but insoluble in water .

Applications in Coordination Chemistry

Ligand in Metal Complexes

Bis(5-bromo-2-pyridyl) selenide acts as a bidentate ligand, coordinating via selenium and pyridyl nitrogen atoms. Example complexes include:

  • [Zn(SePy)₂Cl₂]: Zinc(II) complex with distorted tetrahedral geometry .

  • [Mo(SePy)₂(CO)₃]: Molybdenum carbonyl derivative with trigonal bipyramidal geometry .

Catalytic Applications

The compound serves as a precursor in C–Se bond-forming reactions, enabling the synthesis of selenophenes and selenazoles .

Comparative Analysis with Analogues

vs. Bis(2-bromo-5-pyridyl) Selenide

Regioisomeric differences influence electronic properties:

  • 5-Bromo substitution enhances electrophilicity at selenium compared to 2-bromo analogues .

  • ¹H NMR shifts: H-4 in 5-bromo derivatives appears downfield (δ 7.79–7.82 vs. δ 7.15–7.19 in 2-bromo) .

vs. Diselenide Derivatives

  • Redox activity: Diselenides (Se–Se bond) exhibit reversible redox behavior, absent in monoselenides .

  • Stability: Monoselenides are less prone to disproportionation than SeCl₂ or SeBr₂ .

Challenges and Future Directions

Synthetic Limitations

  • Air sensitivity: Requires inert atmosphere handling .

  • Byproduct formation: Competing diselenide formation necessitates careful stoichiometric control .

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